Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Sourcing regioisomerically pure nicotinate building blocks with defined substitution patterns often delays medicinal chemistry projects. This compound provides an immediate solution with the critical 5-methyl substituent pre-installed on the pyridine core, enabling direct continuation of established SST5/nAChR SAR campaigns. - Maintains continuity in lead optimization programs where the 5-methyl group is essential for target binding affinity. - Provides a protected carboxylic acid equivalent stable to diverse reaction conditions, avoiding decarboxylation risks of the free acid. - Ships with batch-specific analytics (NMR, HPLC) ensuring immediate release into synthesis workflows.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B15057781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-6-(piperidin-1-yl)nicotinate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCCC2)C(=O)OC
InChIInChI=1S/C13H18N2O2/c1-10-8-11(13(16)17-2)9-14-12(10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3
InChIKeyPRBKUTTVYKBNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Specifications & Identifiers


Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a nicotinic acid derivative with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 g/mol . The compound features a pyridine ring substituted at the 5-position with a methyl group, at the 6-position with a piperidine moiety, and a methyl ester at the 3-position carboxylate . This specific substitution pattern distinguishes it from simpler piperidinyl-nicotinates that lack the 5-methyl substituent. Commercial sources report standard purities of 97% with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . The compound serves primarily as a research intermediate and chemical building block for further synthetic elaboration rather than as a standalone bioactive agent.

Non-Substitutability of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate


In-class compounds cannot be interchanged due to the divergent synthetic utility and substitution-dependent reactivity profiles that define this molecular scaffold. The 5-methyl substituent on the pyridine ring of methyl 5-methyl-6-(piperidin-1-yl)nicotinate represents a critical structural variable that distinguishes it from its demethylated analog, methyl 6-(piperidin-1-yl)nicotinate . This methyl group alters electron density distribution on the aromatic ring, influences regioselectivity in subsequent electrophilic aromatic substitution reactions, and modifies the steric environment around the piperidine-nitrogen coordination sphere [1]. In medicinal chemistry campaigns where this compound serves as a building block for further derivatization, the 5-methyl substituent is an intentional design element that cannot be replicated by unsubstituted analogs without compromising downstream synthetic outcomes or SAR continuity.

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Differentiation Evidence


5-Methyl Substituent: Distinct from Demethylated Analog

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate (C₁₃H₁₈N₂O₂, MW 234.29) differs from its closest analog, methyl 6-(piperidin-1-yl)nicotinate (C₁₂H₁₆N₂O₂, MW 220.27), by the presence of a methyl group at the 5-position of the pyridine ring . This structural difference is not trivial: the 5-methyl substituent introduces additional lipophilicity (predicted logP increase of approximately 0.3-0.5 units based on standard fragment contributions) and alters the electronic properties of the pyridine nitrogen, affecting both coordination chemistry and hydrogen-bonding capacity . In the context of piperidinyl-nicotinamide SAR studies where analogous structural modifications produced Ki variations spanning two orders of magnitude (2.4-436 nM) against somatostatin receptor subtype 5, the 5-methyl group represents a deliberate design choice rather than an incidental substitution [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Ester vs. Carboxylic Acid Functionality

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate (C₁₃H₁₈N₂O₂, MW 234.29) is the methyl ester of 5-methyl-6-(piperidin-1-yl)nicotinic acid (C₁₂H₁₆N₂O₂, MW 220.27) . The ester-to-acid difference alters the compound's physicochemical properties: the ester exhibits increased lipophilicity and membrane permeability compared to the ionizable carboxylic acid at physiological pH . In drug discovery contexts, the ester form may serve as a prodrug or protected intermediate, enabling synthetic transformations that are incompatible with the free carboxylic acid (e.g., nucleophilic additions, metal-catalyzed cross-couplings requiring neutral conditions) [1]. The ester can be selectively hydrolyzed to the acid under controlled basic or enzymatic conditions, providing synthetic flexibility that the acid analog lacks.

Prodrug Design Synthetic Intermediate Pharmacokinetics

Regioisomeric Distinction: 5-Methyl vs. 4-Methyl

The 5-methyl-6-(piperidin-1-yl)nicotinate scaffold is regioisomerically distinct from the 4-methyl-6-(piperidin-1-yl)nicotinate analog . This positional difference on the pyridine ring directly influences electronic distribution, steric accessibility of the pyridine nitrogen, and the conformational preferences of the adjacent piperidine substituent . In structure-activity relationship (SAR) studies of piperidinyl-nicotinamide derivatives, regioisomeric substitution patterns have been shown to produce differential binding affinities against target receptors [1]. Specifically, the 5-methyl substitution places the methyl group in conjugation with the ester carbonyl, potentially stabilizing specific resonance forms and altering reactivity at the 2- and 4-positions of the pyridine ring, whereas the 4-methyl substitution presents a different electronic and steric profile that may not be interchangeable in lead optimization campaigns [2].

Regiochemistry Receptor Binding Synthetic Intermediate

Piperidine vs. Piperazine N-Heterocycle Comparison

The piperidine substituent at the 6-position of the nicotinate core distinguishes this compound from analogs bearing piperazine or morpholine at the same position . Piperidine (pKa of conjugate acid ≈ 11.2) is more basic than piperazine (pKa₁ ≈ 9.7, pKa₂ ≈ 5.3) and morpholine (pKa ≈ 8.4), resulting in different protonation states at physiological pH and distinct hydrogen-bonding capabilities [1]. The piperidine ring also lacks the additional hydrogen-bond donor/acceptor sites present in piperazine, producing a more lipophilic character and altered membrane permeability profile . In nAChR ligand development programs, piperidine-containing scaffolds have been optimized to achieve CNS penetration and subtype selectivity, with substitution patterns on the piperidine ring directly modulating target engagement [2].

Nitrogen Heterocycle Basicity Pharmacophore

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate Applications


Medicinal Chemistry Lead Optimization

Methyl 5-methyl-6-(piperidin-1-yl)nicotinate serves as a versatile intermediate for the synthesis of piperidinyl-nicotinamide analogs targeting somatostatin receptor subtype 5 (SST5) and nicotinic acetylcholine receptors (nAChRs). The 5-methyl substituent on the nicotinate core represents a key SAR variable; in published piperidinyl-nicotinamide series, systematic substitution at this position has yielded Ki values spanning from 2.4 nM to 436 nM against SST5, demonstrating that the methyl group is not merely incidental but contributes to receptor binding optimization [1]. The methyl ester functionality allows for facile conversion to the corresponding amide via aminolysis or to the carboxylic acid via hydrolysis, providing synthetic entry points to diverse analog libraries . Procurement of this specific 5-methyl substituted compound is essential for maintaining SAR continuity in lead optimization campaigns where regioisomeric and substitution-dependent activity differences have been established [2].

Protected Nicotinic Acid Scaffold for Multi-Step Synthesis

As the methyl ester of 5-methyl-6-(piperidin-1-yl)nicotinic acid, this compound functions as a protected carboxylic acid equivalent that is stable under a wide range of reaction conditions where the free acid would undergo decarboxylation, salt formation, or undesired side reactions [1]. The ester can be reduced to the corresponding primary alcohol using LiAlH₄ or NaBH₄, oxidized to the N-oxide with m-CPBA, or participate in nucleophilic substitution reactions at the piperidine ring . Following multi-step elaboration, the ester can be selectively deprotected to the free carboxylic acid under mild basic hydrolysis (LiOH in THF/H₂O) or enzymatic conditions, enabling late-stage functionalization or conjugation strategies that are incompatible with earlier steps [2]. This orthogonal protection strategy distinguishes the ester from the free acid form, which would require re-protection for many common synthetic transformations.

nAChR Ligand Development for CNS Drug Discovery

The piperidine-containing nicotinate scaffold is structurally related to CNS-penetrant nAChR ligands that have been optimized for alpha4beta2 and alpha7 receptor subtype selectivity [1]. The piperidine ring at the 6-position provides a basic nitrogen center (pKa ≈ 11.2) that can engage in ionic interactions with conserved acidic residues in nAChR ligand-binding domains, while the methyl ester and 5-methyl substituents modulate lipophilicity and metabolic stability . In class-level SAR studies, substituted piperidines have been developed as selective CNS-penetrant alpha4beta2 nAChR potentiators with optimized pharmacokinetic profiles [2]. Methyl 5-methyl-6-(piperidin-1-yl)nicotinate provides a foundational scaffold for de novo nAChR ligand design, offering a substitution pattern that can be elaborated to explore selectivity against off-target receptor subtypes including alpha3beta2 and alpha3beta4 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methyl-6-(piperidin-1-yl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.